molecular formula C13H13ClN2O2 B1426926 3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline CAS No. 1484947-87-6

3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline

Cat. No. B1426926
M. Wt: 264.71 g/mol
InChI Key: NRQNGGYQCJFPFP-UHFFFAOYSA-N
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Description

“3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline” is an organic compound with the molecular formula C13H13ClN2O2 and a molecular weight of 264.71 . It is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for “3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline” is 1S/C13H13ClN2O2/c1-17-13-4-2-3-10(16-13)8-18-12-6-5-9(15)7-11(12)14/h2-7H,8,15H2,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, nitrogen, and oxygen atoms.


Physical And Chemical Properties Analysis

“3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline” is a powder that is stored at room temperature . Its molecular weight is 264.71 .

Scientific Research Applications

1. Medicinal Chemistry - Antidepressant Synthesis

  • Application : This compound is used in the synthesis of antidepressant molecules through metal-catalyzed procedures .
  • Methods : The synthesis involves various metal-catalyzed steps. Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized using these procedures .
  • Results : Antidepressants synthesized using these methods have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression. Approximately 50–60% of people with depression experience substantial improvement when using these medications .

2. Material Science - Photoluminescence

  • Application : The compound is used in the synthesis of 3-chloro-6-methoxy-2-(methyl sulfanyl) quinoxaline (3MSQ), which exhibits photoluminescent properties .
  • Methods : The synthesis of 3MSQ is achieved using a microwave-assisted synthesis method. The structural analysis of the synthesized compound is performed utilizing 1H-NMR, 13C-NMR, and FT-IR spectroscopy techniques .
  • Results : The results of the synthesis and the spectral characterization are not specified in the source .

3. Organic Chemistry - Suzuki-Miyaura Cross-Coupling

  • Application : This compound can be used in the Suzuki-Miyaura cross-coupling reaction, an important and extensively used reaction in organic chemistry .
  • Methods : The Suzuki-Miyaura cross-coupling reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .
  • Results : The reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and polymers .

4. Crystallography - Crystal Structure Analysis

  • Application : The compound can be used in the synthesis of various other compounds, whose crystal structures can then be analyzed .
  • Methods : The synthesis of these compounds typically involves various organic reactions, and the resulting crystal structures are analyzed using X-ray crystallography .
  • Results : The results of these analyses can provide valuable information about the molecular structure and bonding of the synthesized compounds .

5. Organic Synthesis - Basicity Studies

  • Application : This compound can be used in studies of basicity, particularly in relation to the ortho effect in the methoxy aniline system .
  • Methods : The basicity of the compound can be studied using various methods, such as titration or spectroscopic techniques .
  • Results : The results of these studies can provide valuable information about the electronic properties of the compound and its reactivity in various chemical reactions .

6. Chemical Industry - Intermediate

  • Application : This compound is used as an intermediate in the synthesis of various other chemicals .
  • Methods : The specific methods of application depend on the particular chemical being synthesized .
  • Results : The results of these syntheses can range from pharmaceuticals to materials for various industries .

properties

IUPAC Name

3-chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-17-13-4-2-3-10(16-13)8-18-12-6-5-9(15)7-11(12)14/h2-7H,8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQNGGYQCJFPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)COC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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